molecular formula C23H44O2 B8511436 2-[(12-Cyclohexyldodecyl)oxy]oxane CAS No. 89596-38-3

2-[(12-Cyclohexyldodecyl)oxy]oxane

Cat. No.: B8511436
CAS No.: 89596-38-3
M. Wt: 352.6 g/mol
InChI Key: ILNITKDCFDCKLE-UHFFFAOYSA-N
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Description

2-[(12-Cyclohexyldodecyl)oxy]oxane is a useful research compound. Its molecular formula is C23H44O2 and its molecular weight is 352.6 g/mol. The purity is usually 95%.
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Properties

CAS No.

89596-38-3

Molecular Formula

C23H44O2

Molecular Weight

352.6 g/mol

IUPAC Name

2-(12-cyclohexyldodecoxy)oxane

InChI

InChI=1S/C23H44O2/c1(3-5-7-10-16-22-17-11-9-12-18-22)2-4-6-8-14-20-24-23-19-13-15-21-25-23/h22-23H,1-21H2

InChI Key

ILNITKDCFDCKLE-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)CCCCCCCCCCCCOC2CCCCO2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Into 250 ml of tetrahydrofuran (THF) is dissolved 57.8 g of 2-[(12-bromododecyl)oxy]tetrahydro-2H-pyran, to which a solution of 0.35 g of dilithium tetrachlorocuprate in 16 ml of THF is added dropwise at room temperature with stirring under nitrogen streams. To the resulting solution, a solution of 39.6 g of cyclohexylmagnesium bromide in 200 ml of THF is added dropwise while maintaining the reaction temperature at 10°-15° C. Thereafter, the reaction mixture is stirred for 7 hours at room temperature to complete the reaction. The reaction mixture is then acidified with 2N sulfuric acid under ice cooling. The undissolved substances are removed by filtration and the precipitates are washed with ethyl acetate. The THF layer and the ethyl acetate layer are combined and the resulting solution is washed with water, an aqueous sodium bicarbonate solution and then water and is dried. The solvent is removed by distillation under reduced pressure to leave crude [(12-cyclohexyldodecyl)oxy]-tetrahydro-2H-pyran which in turn is dissolved in 450 ml of methanol. Amberlyst® H-15 (4.5 g) is added to the methanol solution and the mixture is stirred at 45° C. for 2 hours. The resin is then filtered off and the filtrate is concentrated to leave a residue. Purification of the residue by silica gel column chromatography yields 20.6 g of the captioned compound as colorless solids.
Name
cyclohexylmagnesium bromide
Quantity
39.6 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
16 mL
Type
solvent
Reaction Step Three
Quantity
0.35 g
Type
catalyst
Reaction Step Three
Quantity
57.8 g
Type
reactant
Reaction Step Four
Quantity
250 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

57.8 g (165 millimole) of 2-[(12-bromododecyl}oxy]tetrahydro-2H-pyran and 39.6 g (247 millimole) of cyclohexyl magnesium bromide were reacted by following a procedure similar to that of Working Example 16, to give crude 2-[(12-cyclohexyldodecyl)oxy]tetrahydro-2H-pyran. This crude product was dissolved in 450 ml of methanol, to which 4.5 g of Amberlist® H-15 was added, and the resulting mixture was stirred at 45° C. for 2 hours. The resin was filtrated off, and the filtrate was concentrated to dryness under reduced pressure. The residue wa subjected to column chromatography on silica gel (1 kg), and eluted with hexane-ethyl acetate (6:1), to give the above-captioned compound as colorless solid.
Quantity
57.8 g
Type
reactant
Reaction Step One
Name
cyclohexyl magnesium bromide
Quantity
39.6 g
Type
reactant
Reaction Step One

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